3-(Azetidin-1-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(Azetidin-1-yl)pyrazine-2-carbonitrile is a pyrazine derivative with the molecular formula C8H8N4 and a molecular weight of 160.18 g/mol. This compound features a pyrazine ring substituted with an azetidine group and a cyano group, making it a unique structure in the realm of heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-yl)pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with azetidine under controlled conditions. One common method includes the nucleophilic substitution of a halogenated pyrazine with azetidine in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
3-(Azetidin-1-yl)pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism by which 3-(Azetidin-1-yl)pyrazine-2-carbonitrile exerts its effects involves interactions with specific molecular targets. The azetidine ring can interact with enzymes or receptors, altering their activity. The cyano group can participate in hydrogen bonding or other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Similar to azetidines but with a three-membered ring.
Other Pyrazine Derivatives: Compounds with different substituents on the pyrazine ring.
Uniqueness
3-(Azetidin-1-yl)pyrazine-2-carbonitrile is unique due to the combination of the azetidine and cyano groups on the pyrazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
3-(azetidin-1-yl)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-6-7-8(11-3-2-10-7)12-4-1-5-12/h2-3H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBKIVSVWWEHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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